2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)
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Overview
Description
2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) is a complex organic compound with the molecular formula C8H14N2O6. It is known for its chelating properties, which make it useful in various scientific and industrial applications. This compound is often used in the fields of chemistry, biology, and medicine due to its ability to bind metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified using techniques such as crystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: The compound is used in biochemical assays and experiments to study metal ion interactions and enzyme activities.
Medicine: It is explored for its potential therapeutic applications, including drug delivery and metal ion detoxification.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amino and carboxyl groups. This chelation process can affect various molecular targets and pathways, including enzyme activities and metal ion transport .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar properties but different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions compared to 2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid).
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer chelating sites.
Uniqueness
2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid) is unique due to its specific molecular structure, which provides a balance between chelating strength and selectivity for different metal ions. This makes it suitable for applications where precise control over metal ion interactions is required .
Properties
Molecular Formula |
C12H24N2O8 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[2-aminoethyl(carboxymethyl)amino]acetic acid;propanoic acid |
InChI |
InChI=1S/C6H12N2O4.2C3H6O2/c7-1-2-8(3-5(9)10)4-6(11)12;2*1-2-3(4)5/h1-4,7H2,(H,9,10)(H,11,12);2*2H2,1H3,(H,4,5) |
InChI Key |
FHIGVNAADXPQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C(CN(CC(=O)O)CC(=O)O)N |
Origin of Product |
United States |
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